
A Technical Guide to the Pharmacokinetics of
[11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B15619026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of

[11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging

the Glycine Transporter Type 1 (GlyT-1). The following sections detail the quantitative data,

experimental protocols, and relevant biological pathways associated with this tracer, designed

to aid in the design and interpretation of preclinical and clinical imaging studies.

Introduction
[11C]GSK931145 is a novel radioligand that enables the in vivo visualization and quantification

of GlyT-1, a key target in the development of therapeutics for neurological and psychiatric

disorders such as schizophrenia.[1][2][3] By modulating glycine levels in the synaptic cleft,

GlyT-1 inhibitors can enhance N-methyl-D-aspartate (NMDA) receptor function.

[11C]GSK931145 serves as a crucial tool in drug development to confirm target engagement

and establish dose-occupancy relationships for new GlyT-1 inhibitors.[1][2]

Quantitative Pharmacokinetic Data
The pharmacokinetic profile of [11C]GSK931145 has been characterized in both non-human

primates and humans. Significant species differences have been observed, particularly in

plasma protein binding and brain delivery.
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Table 1: Comparative Pharmacokinetic Parameters of
[11C]GSK931145 in Primates and Humans

Parameter
Primate (Baboon/Papio
anubis)

Human

Plasma Free Fraction (fP) 0.8% 8%

Brain Delivery (K1) 0.126 mL cm-3 min-1 0.025 mL cm-3 min-1

Binding Potential (BPND)

(Midbrain, Thalamus,

Cerebellum)

1.5 - 3
Not directly comparable due to

modeling differences

Metabolism (% Parent at 60

min p.i.)
~25% (in one study) 60 ± 8%

EC50 of GSK1018921 22.5 ng/mL 45.7 ng/mL

Data sourced from Gunn et al., 2011.[1]

Table 2: Test-Retest Reproducibility of [11C]GSK931145
in Humans

Kinetic Model Parameter Variability (VAR)

Two-Tissue Compartmental

Model
VT 29-38%

Pseudo-Reference Tissue

Model
BPND 16-23%

Data sourced from Gunn et al., 2011.[1]

Table 3: Human Radiation Dosimetry of [11C]GSK931145
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Parameter Value

Mean Effective Dose (Male Phantom) 4.02 µSv/MBq

Mean Effective Dose (Female Phantom) 4.95 µSv/MBq

Limiting Organ (Highest Absorbed Dose) Liver

Data sourced from Bullich et al., 2011.[4]

Experimental Protocols
Radioligand Synthesis
[11C]GSK931145 is synthesized via the methylation of a precursor using either [11C]methyl

iodide or [11C]methyl triflate.[3] The final product typically has a radiochemical purity exceeding

99% as determined by high-performance liquid chromatography (HPLC).[5]

[11C]GSK931145 Synthesis Workflow

Desmethyl Precursor [11C]Methylation
([11C]CH3I or [11C]CH3OTf) Crude [11C]GSK931145 HPLC Purification Formulation in Saline Quality Control

(Purity >99%)
Injectable

[11C]GSK931145
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Caption: Radiosynthesis workflow for [11C]GSK931145.

PET Imaging Studies
PET studies with [11C]GSK931145 have been conducted in pigs, non-human primates

(baboons), and healthy human volunteers.[1][3][4]

General Protocol:

Subject Preparation: Subjects are positioned in the PET scanner. For arterial input function

measurement, an arterial line is placed.
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Radioligand Administration: A bolus injection of [11C]GSK931145 is administered

intravenously. The injected dose for humans is typically around 304-429 MBq.[5]

Image Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.[5]

Blood Sampling: Arterial blood samples are collected throughout the scan to measure the

parent radioligand concentration and its metabolites in plasma.[5]

Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling

(e.g., two-tissue compartmental model or pseudo-reference tissue models) is applied to

estimate pharmacokinetic parameters like the total distribution volume (VT) or the binding

potential (BPND).[1]

Typical [11C]GSK931145 PET Experimental Workflow
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Dynamic PET Scan
(90-120 min) Arterial Blood Sampling

Data Processing & Kinetic Modeling

Estimation of V_T / BP_ND

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15619026?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK92277/
https://www.ncbi.nlm.nih.gov/books/NBK92277/
https://www.ncbi.nlm.nih.gov/books/NBK92277/
https://pubmed.ncbi.nlm.nih.gov/21688322/
https://www.benchchem.com/product/b15619026?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General experimental workflow for a [11C]GSK931145 PET study.

Biodistribution and Dosimetry
Whole-body PET scans in baboons and humans were performed to assess the biodistribution

and calculate radiation dosimetry.[4] The scans revealed high initial activity in the liver, lungs,

and kidneys.[4] Clearance was primarily intestinal, with no significant urinary excretion

observed.[4] Organ residence times were calculated from the time-activity curves and used

with the OLINDA/EXM software to estimate radiation doses.[4]

Biological Context: GlyT-1 and NMDA Receptor
Modulation
GlyT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine

from the synaptic cleft.[5] In glutamatergic synapses, glycine acts as an obligatory co-agonist at

the NMDA receptor. By controlling extracellular glycine concentrations, GlyT-1 modulates

NMDA receptor activity.[5] Inhibition of GlyT-1 is hypothesized to increase synaptic glycine

levels, thereby enhancing NMDA receptor function, which is often impaired in conditions like

schizophrenia.[5]
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Caption: Role of GlyT-1 in modulating NMDA receptor activity.

Conclusion
[11C]GSK931145 is a valuable PET radioligand for imaging GlyT-1 in the brain. It has been

successfully used to characterize the transporter's distribution and to measure the target

occupancy of GlyT-1 inhibitors.[2] However, researchers should be aware of the significant
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pharmacokinetic differences between species and the relatively poor test-retest reproducibility

with certain kinetic models in humans.[1] The pseudo-reference tissue model offers improved

reproducibility for human studies.[1] The moderate effective radiation dose allows for multiple

PET examinations in the same individual, facilitating longitudinal and drug development

studies.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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